4-(1-methyl-1H-1,2,4-triazol-5-yl)Piperidine
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Overview
Description
4-(1-methyl-1H-1,2,4-triazol-5-yl)Piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This particular compound has a piperidine ring attached to the 4-position of a 1-methyl-1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-1,2,4-triazol-5-yl)Piperidine typically involves the following steps:
Formation of 1-methyl-1H-1,2,4-triazole: This can be achieved by reacting hydrazine with formic acid and acetic acid under reflux conditions.
Attachment of Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction, where the triazole ring acts as the electrophile.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(1-methyl-1H-1,2,4-triazol-5-yl)Piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxides and hydroxides.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
4-(1-methyl-1H-1,2,4-triazol-5-yl)Piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-(1-methyl-1H-1,2,4-triazol-5-yl)Piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-(1-methyl-1H-1,2,4-triazol-5-yl)Piperidine is compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring but may have different substituents.
Piperidine derivatives: These compounds contain the piperidine ring but lack the triazole moiety.
Other triazole-piperidine hybrids: These compounds may have different substituents on the triazole or piperidine rings.
The uniqueness of this compound lies in its specific combination of the triazole and piperidine rings, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
297172-20-4 |
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Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-12-8(10-6-11-12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
ZVBZCXCRFFKTSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2CCNCC2 |
Origin of Product |
United States |
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